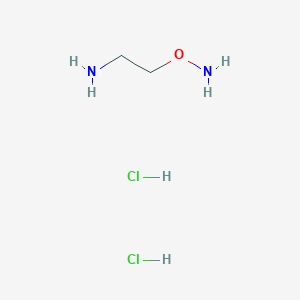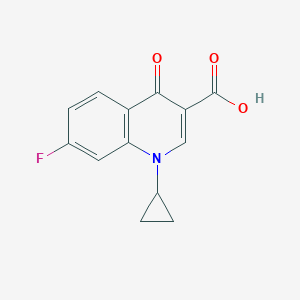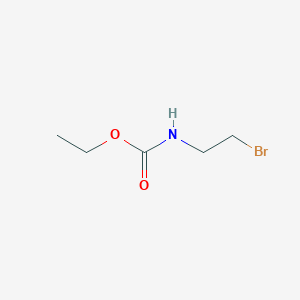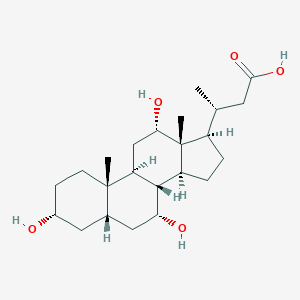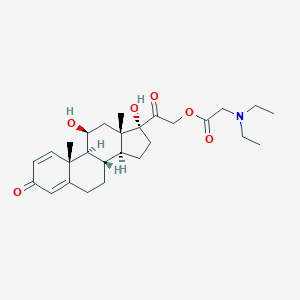
1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-甲醛
描述
4-Antipyrinecarboxaldehyde undergoes condensation with 4′ -aminobenzo-15-crown-5- to yield functionalized crown ether.
4-Formyl-antipyrine is a member of pyrazoles and a ring assembly.
科学研究应用
药物设计与合成
该化合物已被用于合成各种药物。 例如,它已被用于合成N-((1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)氨基硫羰基)苯甲酰胺 . 该化合物已显示出与靶氨基酸良好的结合相互作用,使其成为药物设计的潜在候选药物 .
生物活性
4-氨基安替比林的席夫碱衍生物,可以用4-安替比林甲醛合成,已被测试用于治疗不同的生物疾病,例如镇痛、抗炎和抗癌活性 . 其中一些衍生物在抑制肿瘤细胞生长方面显示出良好的效果 .
抗菌应用
一些使用4-安替比林甲醛合成的席夫碱衍生物已显示出有趣的抗菌效果,其MIC值低于250 μM . 这些衍生物主要对大多数研究的细菌菌株表现出抑菌作用 .
分析应用
源自4-安替比林甲醛的席夫碱金属配合物已在分析化学中得到应用 . 它们已被用于金属离子的提取和分光光度法测定 .
材料科学应用
在材料科学中,源自4-安替比林甲醛的席夫碱金属配合物因其独特的物理、化学和光谱性质而被使用 .
环境应用
作用机制
Target of Action
It has been reported that the compound shows good binding interaction with targeted amino acids when docked with ampicillin-ctx-m-15 .
Mode of Action
The mode of action of 4-Antipyrinecarboxaldehyde involves interactions at the molecular level. The compound’s HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring . This suggests that the compound may interact with its targets through these orbitals, leading to changes in the target’s function.
Result of Action
It has been reported that the compound shows good binding interaction with targeted amino acids , which suggests that it may have a significant impact at the molecular level.
生化分析
Biochemical Properties
It has been found that the compound can interact with targeted amino acids, as shown in docking studies with Ampicillin-CTX-M-15 . The results showed good binding interaction between the ligand and the targeted amino acids .
Molecular Mechanism
It is known that the compound can bind to targeted amino acids, suggesting potential enzyme inhibition or activation
属性
IUPAC Name |
1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYZFYDOEJZMDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241720 | |
| Record name | 2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950-81-2 | |
| Record name | 4-Formylantipyrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=950-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formylantipyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antipyraldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Antipyrinecarboxaldehyde used in coordination chemistry?
A1: 4-Antipyrinecarboxaldehyde serves as a valuable precursor for synthesizing Schiff bases. These Schiff bases, formed by reacting the aldehyde with various amines, can act as ligands in the formation of metal complexes. For instance, researchers have successfully synthesized and characterized lanthanide complexes with Schiff bases derived from 4-Antipyrinecarboxaldehyde and amines like 2-aminobenzothiazole [] and ethylene diamine []. These complexes have shown promising results for their antibacterial and antifungal activities.
Q2: What are the structural characteristics of 4-Antipyrinecarboxaldehyde and how are they confirmed?
A2: 4-Antipyrinecarboxaldehyde has the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol. Its structure is characterized by a pyrazolone ring substituted with a phenyl group at the 2-position and an aldehyde group at the 4-position. The structure is confirmed using various spectroscopic techniques, including FTIR, UV-Vis spectroscopy, 1H-NMR, and mass spectrometry [, ].
Q3: Can you elaborate on the biological activity of compounds derived from 4-Antipyrinecarboxaldehyde?
A3: Studies have shown that incorporating a thiazole moiety into 4-Antipyrinecarboxaldehyde derivatives leads to promising antibacterial and antifungal agents []. This suggests that structural modifications of this compound can significantly impact its biological activity. Furthermore, lanthanide complexes incorporating Schiff bases derived from 4-Antipyrinecarboxaldehyde have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae [, ].
Q4: How does the structure of 4-Antipyrinecarboxaldehyde relate to its activity, particularly regarding metal complex formation?
A4: The presence of both the carbonyl oxygen and the azomethine nitrogen in the Schiff base derived from 4-Antipyrinecarboxaldehyde allows it to act as a bidentate ligand []. This bidentate nature facilitates the formation of stable metal complexes, particularly with lanthanide ions. The specific amine used in forming the Schiff base can further influence the complex's stability and overall properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




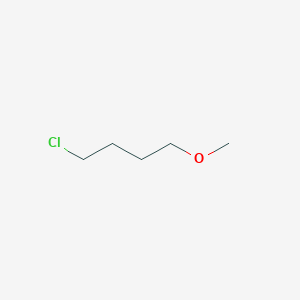

![3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine](/img/structure/B125412.png)

